molecular formula C14H33NO4S B082111 Tributylmethylammonium methyl sulfate CAS No. 13106-24-6

Tributylmethylammonium methyl sulfate

Cat. No.: B082111
CAS No.: 13106-24-6
M. Wt: 311.48 g/mol
InChI Key: FIMHASWLGDDANN-UHFFFAOYSA-M
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Safety and Hazards

Tributylmethylammonium methyl sulfate can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Tributylmethylammonium methyl sulfate has been used in the synthesis of metal-organic frameworks (MOFs), indicating potential applications in this field . Its role as a phase-transfer catalyst in various chemical reactions suggests it could have broad utility in chemical synthesis .

Biochemical Analysis

Biochemical Properties

Tributylmethylammonium methyl sulfate is known to facilitate the dehydrogenation of ethylene diamine bisborane (EDAB), a process that involves the release of hydrogen . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in hydrogen metabolism .

Cellular Effects

Given its role in facilitating chemical reactions, it may influence cell function by modulating the activity of enzymes and other proteins involved in these reactions .

Molecular Mechanism

This compound acts as a phase-transfer catalyst, facilitating the movement of nucleophilic species between immiscible phases . This suggests that it may exert its effects at the molecular level by binding to these species and aiding their transport .

Temporal Effects in Laboratory Settings

It has been used in the dehydrogenation of EDAB at a temperature of 105°C under inert conditions, resulting in the release of 2.31 equivalents of hydrogen .

Metabolic Pathways

This compound is involved in the dehydrogenation of EDAB, a process that involves the release of hydrogen . This suggests that it may interact with enzymes and cofactors involved in hydrogen metabolism .

Transport and Distribution

As a phase-transfer catalyst, this compound facilitates the movement of nucleophilic species between immiscible phases . This suggests that it may be involved in the transport and distribution of these species within cells and tissues .

Subcellular Localization

As a phase-transfer catalyst, it may be found in regions of the cell where the movement of nucleophilic species between immiscible phases occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylmethylammonium methyl sulfate can be synthesized by dissolving dimethyl sulfate in anhydrous toluene, followed by the slow dropwise addition of a solution of tributylamine in anhydrous toluene. The mixture is continuously cooled in an ice bath under nitrogen to maintain the reaction conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves mixing solutions of the inorganic salt with the organic linker in a sealed reactor vessel. The reaction mixture is then heated to promote the growth of insoluble frameworks that precipitate as fine crystals .

Chemical Reactions Analysis

Types of Reactions

Tributylmethylammonium methyl sulfate undergoes various types of reactions, including nucleophilic substitution, alkylation, and oxidation .

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves nucleophiles such as halides or hydroxides under mild conditions.

    Alkylation: Often carried out using alkyl halides in the presence of a base.

    Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while alkylation can produce higher alkylated ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylmethylammonium methyl sulfate is unique due to its specific combination of a quaternary ammonium ion with a methyl sulfate anion, which provides distinct properties such as high solubility in organic solvents and effective phase-transfer catalysis . This makes it particularly useful in applications where efficient transfer of nucleophilic species is required.

Properties

IUPAC Name

methyl sulfate;tributyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHASWLGDDANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453188
Record name Tributylmethylammonium methyl sulfate
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Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13106-24-6
Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammoniummethylsulfate
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Record name TRIBUTYLMETHYLAMMONIUM METHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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